1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one
Description
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Properties
CAS No. |
600727-75-1 |
|---|---|
Molecular Formula |
C8H16BrNO2Si |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
1-bromo-3-(1-trimethylsilyloxyethyl)azetidin-2-one |
InChI |
InChI=1S/C8H16BrNO2Si/c1-6(12-13(2,3)4)7-5-10(9)8(7)11/h6-7H,5H2,1-4H3 |
InChI Key |
YPTBNRQXYGYUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1=O)Br)O[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one is a chemical compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one is . It features a bromine atom and a trimethylsilyl group, which may influence its reactivity and biological properties. The presence of the azetidine ring contributes to its structural uniqueness and potential pharmacological effects.
Anticancer Potential
Research has indicated that azetidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways. In particular, the azetidine framework has been associated with enhanced cytotoxicity against human tumor cells, suggesting that 1-bromo derivatives may also possess similar properties .
Antimicrobial Activity
Azetidine derivatives have been evaluated for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of 1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antimicrobial Action : The disruption of bacterial membranes or inhibition of cell division is common among azetidine derivatives.
- Enzyme Inhibition : Some studies suggest that these compounds could inhibit specific enzymes involved in metabolic processes or signal transduction pathways .
Case Study 1: Anticancer Activity
In a study evaluating various azetidine derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents against MCF-7 breast cancer cells. This suggests that modifications to the azetidine core can enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to increased potency, highlighting the importance of functional groups like bromine and trimethylsilyl in enhancing biological activity .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one has been investigated for its potential as a therapeutic agent due to its ability to inhibit autotaxin, an enzyme implicated in various pathological conditions such as cancer and fibrosis. Research has shown that compounds similar to this one can modulate the activity of autotaxin, leading to therapeutic effects in diseases characterized by excessive autotaxin activity .
Case Study: Autotaxin Inhibition
- Research Focus : Evaluation of autotaxin inhibitors for cancer treatment.
- Findings : The compound demonstrated significant inhibition of autotaxin activity in vitro, suggesting potential for further development as an anti-cancer agent.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex azetidine derivatives. Its trimethylsilyloxy group enhances its stability and reactivity, making it a valuable building block in synthetic pathways.
Synthesis Pathway Example
- Starting Material : 3-bromobutanol
- Reagents : Trimethylsilyl chloride
- Reaction Conditions : Standard nucleophilic substitution conditions to yield the azetidinone structure.
Materials Science
The unique properties of 1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one allow it to be utilized in developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Autotaxin inhibition for cancer therapy | In vitro studies showing efficacy against tumors |
| Organic Synthesis | Intermediate for synthesizing complex azetidine derivatives | Production of novel pharmaceutical compounds |
| Materials Science | Enhancing properties of polymeric materials | Development of high-performance composites |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 1 undergoes nucleophilic substitution, particularly in polar aprotic solvents like dichloromethane or acetonitrile. For example:
-
Ammonolysis : Reaction with ammonia derivatives forms azetidine-2-one amines, which are intermediates for pharmaceutical agents .
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable aryl- or alkyl-group introductions. A related azetidine derivative in Patent 2954098 utilized tris(dibenzylidineacetone)dipalladium(0) and BINAP ligands for coupling with amines .
| Reaction Type | Reagents/Conditions | Product Class | Yield Range |
|---|---|---|---|
| Bromine Displacement | NH₃ derivatives, Pd catalysts | Substituted azetidines | 70–97% |
Deprotection of Trimethylsilyloxy Group
The trimethylsilyl (TMS) protecting group is cleaved under acidic or basic conditions:
-
Fluoride-Mediated Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, exposing a hydroxyl moiety for subsequent functionalization.
-
Hydrolysis : Aqueous LiOH at 40°C efficiently cleaves silyl ethers, as demonstrated in J-STAGE’s synthesis of diphenylamine derivatives .
Reductive Transformations
The azetidin-2-one core participates in hydrogenation:
-
Catalytic Hydrogenation : Using 10% Pd/C under 0.4 MPa H₂ pressure reduces unsaturated bonds adjacent to the azetidine ring . This method achieved quantitative yields in related compounds .
Oxidation Reactions
While direct oxidation data for this compound is limited, structurally similar azetidines undergo:
-
Ketone Formation : Controlled oxidation with KMnO₄ converts alcohols to ketones without ring degradation.
-
Epoxidation : Peracid-mediated epoxidation of double bonds in azetidine derivatives is feasible but requires steric optimization.
Mechanistic Considerations
-
Steric Effects : The bulky TMS group directs reactivity to the less hindered bromine site.
-
Catalyst Compatibility : Pd(OAc)₂ with BINAP ligands optimizes coupling efficiency while minimizing β-hydride elimination .
This compound’s dual functionality enables sequential modifications, positioning it as a critical building block in drug discovery. Further studies should explore enantioselective syntheses and in vivo stability of derived pharmacophores.
Q & A
Q. Basic Research Focus
- NMR : Identify protons adjacent to the bromine and TMS groups (e.g., deshielded signals near δ 3.5–4.5 ppm for the azetidinone ring and δ 0.1–0.3 ppm for TMS methyl groups).
- ATR-FTIR : Confirm carbonyl stretching (C=O) at ~1750 cm and Si-O-C vibrations at ~1250 cm.
- HPLC-MS : Verify molecular ion peaks ([M+H]) and assess purity (>95% by area under the curve) .
Advanced Application
Use NMR DEPT experiments to assign quaternary carbons and 2D NMR (COSY, HSQC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns for bromine (1:1 ratio for ) .
What are the common side reactions observed during the bromination of azetidinone derivatives, and how can they be mitigated?
Q. Advanced Research Focus
- Radical Recombination : Competing dimerization or over-bromination can occur. Mitigate by using catalytic TEMPO to quench excess radicals and maintain dilute reaction conditions.
- Hydrolysis of TMS Ether : Moisture-sensitive TMS groups may hydrolyze to silanols. Use anhydrous solvents and inert atmospheres (N/Ar).
- Ring-Opening Reactions : Acidic conditions can cleave the β-lactam ring. Buffered systems (pH 6–7) stabilize the azetidinone core during bromination .
How does the trimethylsilyloxyethyl group influence the compound’s stability under various storage conditions?
Q. Basic Research Focus
- Moisture Sensitivity : The TMS group hydrolyzes in humid environments, forming silanols. Store the compound under inert gas (argon) at –20°C in sealed, desiccated vials.
- Thermal Stability : TMS ethers degrade above 60°C. Avoid prolonged exposure to heat during rotary evaporation; use low-temperature lyophilization instead.
Advanced Analysis
Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Analyze by NMR for silanol peaks (δ 1.5–2.0 ppm) and quantify hydrolyzed impurities using LC-MS. Stabilizers like molecular sieves or silica gel packets in storage containers can extend shelf life .
What applications does this compound have in synthesizing complex heterocycles or pharmaceuticals?
Q. Advanced Research Focus
- β-Lactam Antibiotics : The azetidinone core serves as a precursor for monobactams. Bromine enables cross-coupling (e.g., Suzuki) to introduce aryl/heteroaryl groups .
- Peptide Mimetics : The TMS-protected hydroxyl can be deprotected in situ for subsequent esterification or glycosylation, enabling chiral center elaboration .
- Radical Probes : Use in mechanistic studies to track radical intermediates in TEMPO-mediated reactions via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
